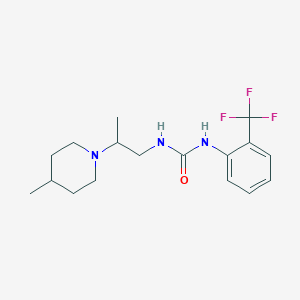
1-(2-(4-Methylpiperidin-1-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-Methylpiperidin-1-yl)propyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C17H24F3N3O and its molecular weight is 343.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
In vitro and in vivo Metabolism of Potent Inhibitors
A potent soluble epoxide hydrolase (sEH) inhibitor, closely related to the compound , has been used extensively in research for modulating inflammation, protecting against hypertension, neuropathic pain, and neurodegeneration. This research aimed to understand its metabolism to determine the contributions of metabolites to overall safety and effectiveness. Metabolites were identified using sensitive LC-MS/MS methods, revealing insights into their formation and excretion pathways, which is crucial for translating preclinical pharmacokinetics to humans and facilitating clinical development of sEH inhibitors (Wan et al., 2019).
Structure-Activity Relationships and Pharmacokinetics
Another study on 1,3-disubstituted ureas possessing a piperidyl moiety investigated their structure-activity relationships as inhibitors of human and murine sEH. This research demonstrated substantial improvements in pharmacokinetic parameters over previous inhibitors, with one novel sEH inhibitor showing significantly reduced hyperalgesia in an in vivo inflammatory pain model, highlighting the compound's potential for managing inflammatory pain and other conditions (Rose et al., 2010).
Antiproliferative Activity Against Cancer Cell Lines
A series of derivatives related to the compound were synthesized and subjected to in vitro antiproliferative screening against various human cancer cell lines. These studies identified compounds with broad-spectrum antiproliferative activity and significant efficacies, highlighting their potential as novel therapeutic agents for cancer treatment (Al-Sanea et al., 2018).
Target-Mediated Drug Disposition and Pharmacological Target Competition
Research on two small-molecule compounds, including derivatives similar to the specified chemical, competing for the same pharmacological target (sEH), utilized a novel target-mediated drug disposition (TMDD) interaction model. This study provided quantitative insights into the complex pharmacokinetics of these compounds, offering a better understanding of their target occupancy and potential therapeutic applications (Wu et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to target the factor b (fb) of the alternative pathway (ap) of the complement system . This system plays a key role in the pathogenesis of several human diseases .
Mode of Action
Compounds with similar structures have been found to inhibit the serine protease factor b (fb), which is integral to the formation of c3 and c5 convertase in the alternative pathway (ap) of the complement system .
Biochemical Pathways
Similar compounds have been found to affect the alternative pathway (ap) of the complement system . This pathway is a key contributor to the pathogenesis of several human diseases .
Pharmacokinetics
Similar compounds have been reported to be orally bioavailable , suggesting that they can be absorbed through the digestive tract, distributed throughout the body, metabolized, and then excreted.
Result of Action
Similar compounds have been found to inhibit the serine protease factor b (fb), which is integral to the formation of c3 and c5 convertase in the alternative pathway (ap) of the complement system . This inhibition could potentially disrupt the AP and alleviate the symptoms of diseases mediated by this pathway .
Action Environment
Similar compounds have been found to be orally bioavailable , suggesting that they can be effective in the environment of the digestive tract
Properties
IUPAC Name |
1-[2-(4-methylpiperidin-1-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N3O/c1-12-7-9-23(10-8-12)13(2)11-21-16(24)22-15-6-4-3-5-14(15)17(18,19)20/h3-6,12-13H,7-11H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCNTEPSPZRYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C)CNC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B2522634.png)

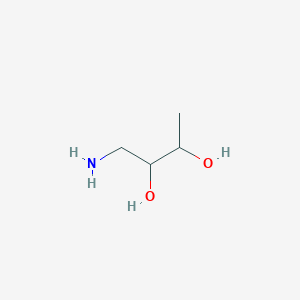
![(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2522638.png)
![(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2522640.png)
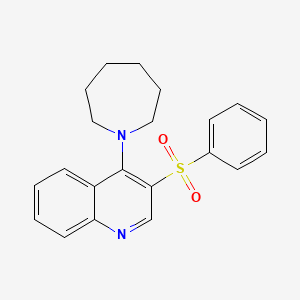
![3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2522644.png)
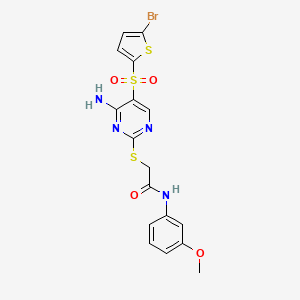
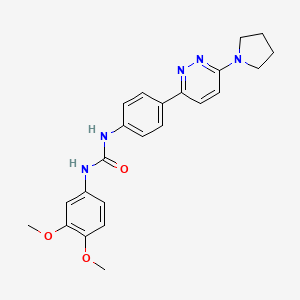
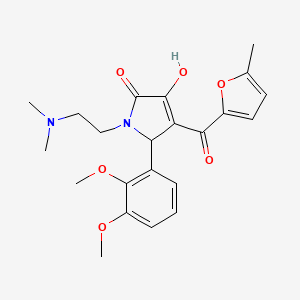
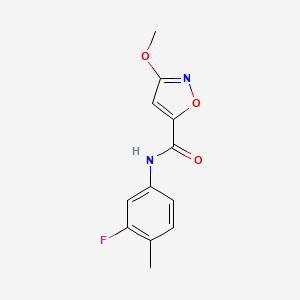
![1-{2-[2-Chloro-6-(4-chlorophenoxy)-4-pyridyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one 1-phenylhydrazone](/img/structure/B2522655.png)
![N'-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2522656.png)
![2-[2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B2522657.png)
